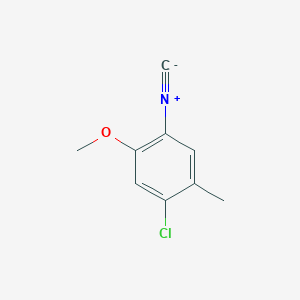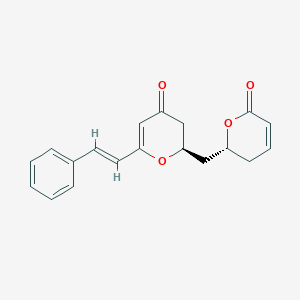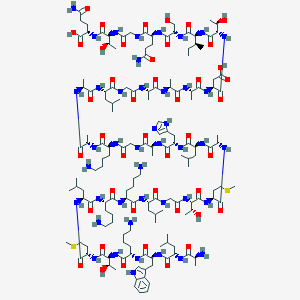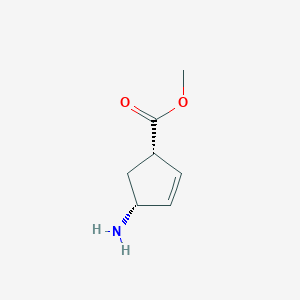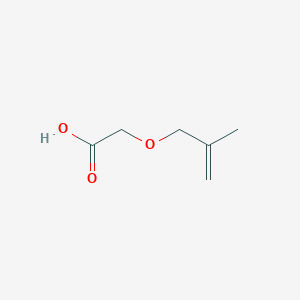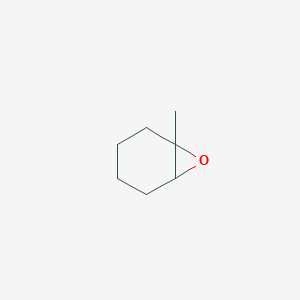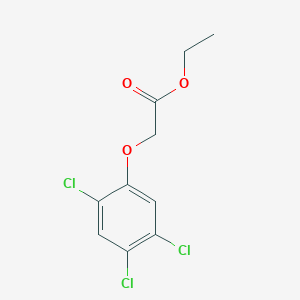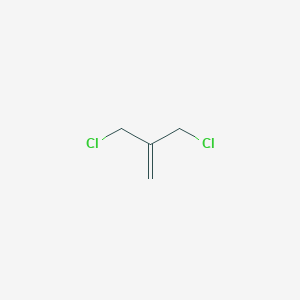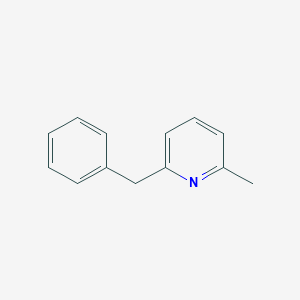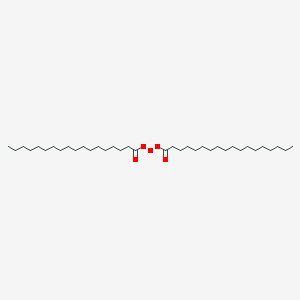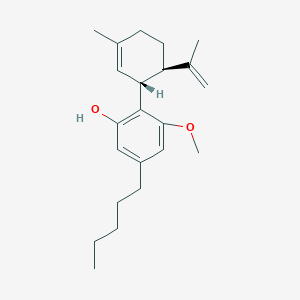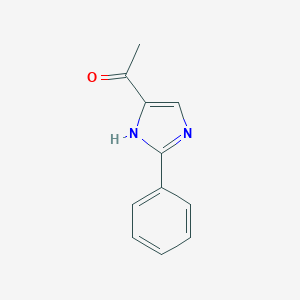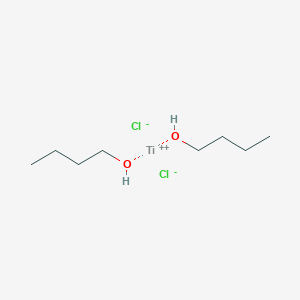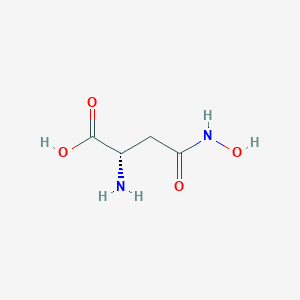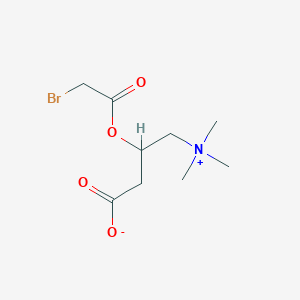
Bromoacetylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetylcarnitine (BAC) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. BAC is a derivative of carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. BAC has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still under investigation.
Mecanismo De Acción
The exact mechanism of action of Bromoacetylcarnitine is still under investigation, but it is believed to involve the modulation of cellular signaling pathways. Bromoacetylcarnitine has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cell growth and proliferation. Bromoacetylcarnitine has also been found to modulate the expression of genes involved in energy metabolism and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Bromoacetylcarnitine has a variety of biochemical and physiological effects, including the modulation of energy metabolism, antioxidant activity, and anti-inflammatory effects. Bromoacetylcarnitine has been found to increase the levels of ATP, the primary energy source for cells, and to enhance mitochondrial function. Bromoacetylcarnitine has also been found to reduce oxidative stress and inflammation, which are implicated in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bromoacetylcarnitine in lab experiments is its potential therapeutic effects in a variety of diseases. Bromoacetylcarnitine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bromoacetylcarnitine in lab experiments is the lack of understanding of its mechanism of action. Additionally, the effects of Bromoacetylcarnitine may vary depending on the disease model and experimental conditions.
Direcciones Futuras
For research on Bromoacetylcarnitine include further investigation of its mechanism of action and its potential therapeutic effects in a variety of diseases. Additional studies are needed to determine the optimal dosage and administration of Bromoacetylcarnitine for different disease models. The development of Bromoacetylcarnitine derivatives with improved efficacy and specificity is also an area of future research.
Métodos De Síntesis
Bromoacetylcarnitine can be synthesized through a variety of methods, including the reaction of bromoacetyl chloride with L-carnitine in the presence of a base. Other methods involve the use of bromoacetyl bromide or bromoacetic acid as starting materials.
Aplicaciones Científicas De Investigación
Bromoacetylcarnitine has been studied for its potential therapeutic effects in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Bromoacetylcarnitine has been found to inhibit the growth and metastasis of tumor cells. In cardiovascular research, Bromoacetylcarnitine has been found to improve cardiac function and reduce inflammation. In neurological research, Bromoacetylcarnitine has been found to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
10034-25-0 |
|---|---|
Nombre del producto |
Bromoacetylcarnitine |
Fórmula molecular |
C9H16BrNO4 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
Clave InChI |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Sinónimos |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



